molecular formula C7H10F2O2 B6234564 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid CAS No. 2353865-43-5

3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid

Cat. No.: B6234564
CAS No.: 2353865-43-5
M. Wt: 164.15 g/mol
InChI Key: XLEQZRBMPGKGJV-UHFFFAOYSA-N
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Description

3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid is a chemical compound characterized by a cyclobutane ring substituted with a carboxylic acid group and a 2,2-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-difluoroethyl bromide with cyclobutanone in the presence of a base to form the corresponding cyclobutane derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the difluoroethyl group, resulting in different reactivity and properties.

    2,2-difluoroethylcyclobutane: Lacks the carboxylic acid group, affecting its chemical behavior and applications.

Uniqueness

3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the difluoroethyl and carboxylic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

2353865-43-5

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10F2O2/c8-6(9)3-4-1-5(2-4)7(10)11/h4-6H,1-3H2,(H,10,11)

InChI Key

XLEQZRBMPGKGJV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)CC(F)F

Purity

95

Origin of Product

United States

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